Product packaging for Metixene hydrochloride hydrate(Cat. No.:CAS No. 7081-40-5)

Metixene hydrochloride hydrate

Cat. No.: B1220191
CAS No.: 7081-40-5
M. Wt: 363.9 g/mol
InChI Key: RAOHHYUBMJLHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHIXENE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26ClNOS B1220191 Metixene hydrochloride hydrate CAS No. 7081-40-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NS.ClH.H2O/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20;;/h2-5,8-11,15,18H,6-7,12-14H2,1H3;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOHHYUBMJLHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4969-02-2 (Parent)
Record name Methixene hydrochloride [USAN]
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DSSTOX Substance ID

DTXSID00991080
Record name 1-Methyl-3-[(9H-thioxanthen-9-yl)methyl]piperidine--hydrogen chloride--water (1/1/1)
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Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7081-40-5
Record name Piperidine, 1-methyl-3-(9H-thioxanthen-9-ylmethyl)-, hydrochloride, hydrate (1:1:1)
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Record name Methixene hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-[(9H-thioxanthen-9-yl)methyl]piperidine--hydrogen chloride--water (1/1/1)
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Record name PIPERIDINE, 1-METHYL-3-(9H-THIOXANTHEN-9-YLMETHYL)-, HYDROCHLORIDE,MONOHYDRATE
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Record name METHIXENE HYDROCHLORIDE
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Historical Context and Early Research of Methixene Hydrochloride

Discovery and Initial Development

Methixene hydrochloride, a tertiary amine antimuscarinic agent, emerged from pharmaceutical research as a compound with potential therapeutic applications in neurology. While the precise timeline of its initial synthesis is detailed in patent literature, its journey into clinical consideration began with its development by pharmaceutical companies. google.com A United States patent, US2905590, outlined a method for its synthesis, which involved the condensation of thioxanthene (B1196266) with 3-chloromethyl-1-methylpiperidine. google.com

The compound was initially developed by Novartis Pharmaceuticals Corp. and saw its first approval in the United States around 1982. nih.govpatsnap.com Marketed under brand names such as Trest and Tremarit, its primary therapeutic goal was the management of symptoms associated with parkinsonism. nih.govdrugfuture.comnih.gov Structurally, methixene hydrochloride is identified as 1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine hydrochloride. google.com Its development was rooted in the ongoing effort to find effective treatments for movement disorders.

Evolution of Research Focus

The initial research on methixene hydrochloride centered on its anticholinergic properties, which are similar to those of atropine. drugfuture.comncats.io Early studies established it as a tertiary antimuscarinic that also possesses antihistaminic and direct antispasmodic capabilities. drugfuture.comncats.iodrugbank.com The primary focus of its application was the symptomatic treatment of parkinsonism, which is understood to stem from an imbalance between the cholinergic (excitatory) and dopaminergic (inhibitory) systems within the corpus striatum. ncats.iodrugbank.com

The mechanism of action for centrally active anticholinergic drugs like methixene is believed to be the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors in the corpus striatum, which helps to restore the neurochemical balance. ncats.iodrugbank.com Research from the 1960s explored its effectiveness in managing Parkinsonian tremor. drugbank.com Beyond parkinsonism, its antispasmodic properties led to investigations into its utility for functional gastrointestinal disorders. drugbank.comchemsrc.com

Further in-vitro studies delved into its specific interactions with muscarinic acetylcholine receptors (mAChRs). Research demonstrated that methixene potently inhibits the binding of quinuclidinyl benzilate (QNB), a known muscarinic receptor antagonist, to mAChR in rat brain tissue, indicating a strong affinity for these receptors. chemsrc.com

Year of Study/ReportResearch FocusKey FindingsReference
1965Use in Functional Gastrointestinal DisordersInvestigated as a treatment to relieve functional gastrointestinal issues due to its antispasmodic properties. drugbank.com
1966Action on Parkinsonian TremorDemonstrated therapeutic action on tremor associated with Parkinson's disease. drugbank.com
1966General Evaluation as an Antispasmodic AgentIdentified as an anticholinergic agent potentially useful for symptomatic treatment of functional bowel disorders. chemsrc.com
1988Muscarinic Receptor BindingFound to be a potent inhibitor of quinuclidinyl benzilate (QNB) binding to muscarinic receptors in rat brain cortical tissue, with a reported IC50 of 55 nM and a Ki of 15 nM. chemsrc.com

Withdrawal from Clinical Use and Implications for Research

Methixene hydrochloride has been discontinued (B1498344) from clinical use and is no longer commercially available as a prescription medication. ncats.iodrugbank.comhiwu.org The U.S. Food and Drug Administration (FDA) lists the drug as "Discontinued". nih.gov The specific reasons for the market withdrawal of a particular drug are not always publicly detailed by companies or regulatory agencies, but are often related to a variety of factors. These can include the emergence of unexpected adverse reactions, a negative risk-benefit assessment, or economic pressures such as the availability of newer, more effective, or more profitable medications. tg.org.au The high cost of manufacturing or upgrading processes to meet modern standards can also lead to the discontinuation of older drugs. tg.org.au

The withdrawal of methixene hydrochloride from the market effectively ended its role in clinical practice and halted any further large-scale clinical trials. This cessation has significant implications for research. For patients, the discontinuation of any long-term medication requires a transition to alternative treatments, which can be a complex process. tg.org.au

For the scientific community, the withdrawal of a drug does not necessarily erase its value as a research tool. Compounds with well-characterized mechanisms of action, like methixene's antagonism of muscarinic receptors, can continue to be used in preclinical and in-vitro research to explore cellular pathways and disease models. chemsrc.com Furthermore, the modern pharmaceutical strategy of drug repurposing, which seeks new therapeutic uses for existing or withdrawn compounds, means that molecules like methixene could potentially be reconsidered for new applications in the future, leveraging the body of data already gathered. patsnap.com

Pharmacological Mechanisms of Action of Methixene Hydrochloride

Cholinergic System Modulation

A primary pharmacological characteristic of methixene hydrochloride is its significant interaction with the cholinergic system, the network of nerves and receptors that use acetylcholine (B1216132) (ACh) as their neurotransmitter. This modulation is central to its effects and is achieved through antagonism at a specific class of acetylcholine receptors.

Methixene is characterized as a muscarinic antagonist, a substance that binds to but does not activate muscarinic acetylcholine receptors (mAChRs). wikipedia.org By occupying these receptor sites, it blocks the action of the endogenous neurotransmitter, acetylcholine, as well as other muscarinic agonists. wikipedia.org This action is the foundation of its anticholinergic properties. nih.gov The M1, M3, and M5 receptor subtypes are typically coupled to Gq proteins and are considered stimulatory, while the M2 and M4 subtypes are coupled to Gi proteins and are inhibitory. mdpi.comnih.gov

The mechanism by which methixene hydrochloride exerts its influence on muscarinic receptors is through competitive antagonism. nih.gov This means that methixene binds reversibly to the same site on the muscarinic receptor that acetylcholine would normally bind to. nih.gov In doing so, it directly competes with acetylcholine for access to the receptor. The blockade can be overcome if the concentration of acetylcholine at the receptor site is sufficiently increased. This competitive antagonism at muscarinic receptors in the corpus striatum is considered a key aspect of its mechanism. nih.gov

There are five distinct subtypes of muscarinic acetylcholine receptors, designated M1 through M5, each with a unique tissue distribution and signaling pathway. mdpi.com While methixene is known to be a general muscarinic antagonist, detailed public data quantifying its binding affinity and functional antagonism for each of the five individual receptor subtypes (M1-M5) is not extensively documented. However, research into the compound's effects on cancer cells has provided some insight. A 2023 study investigating the anticancer properties of methixene noted that the RNA expression levels of any of the muscarinic receptors (M1–M5) did not correlate with the cytotoxic effects induced by the drug. nih.gov This finding indicates that the anticancer activity of methixene is likely not a function of its interaction with muscarinic receptors. nih.gov

Muscarinic Acetylcholine Receptor Antagonism

Competitive Antagonism at Muscarinic Receptors

Histaminergic System Modulation

Methixene is reported to possess antihistaminic properties. drugbank.com It acts as a histamine (B1213489) antagonist, a class of drugs that binds to histamine receptors without activating them, thereby blocking the actions of histamine. wikipedia.orgfrontiersin.org Histamine antagonists are commonly used to relieve allergic reactions, which are mediated by the release of histamine and its subsequent action on receptors like the H1 receptor.

Modulation of Stem-like Properties in Cancer Cells

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess self-renewal capabilities and are often responsible for metastasis and therapeutic resistance. nih.gov The mechanism of Methixene hydrochloride, particularly through its modulation of NDRG1, has significant implications for targeting these stem-like properties. NDRG1 has a complex and context-dependent role in cancer, including influencing "stemness". nih.govoncotarget.com In some cancers, NDRG1 has been shown to inhibit CSC-related phenotypes by down-regulating nuclear β-catenin and the CSC surface marker CD44. oncotarget.com Conversely, in other contexts like liver cancer, NDRG1 can facilitate the self-renewal of CSCs. eacr.org Given that Methixene hydrochloride's action is centered on inducing a stress response via NDRG1 phosphorylation in metastatic cells—which frequently exhibit stem-like plasticity—it suggests a potential mechanism for disrupting the survival and function of these highly malignant cells. nih.gov

Data and Research Findings

The following tables summarize key research findings regarding the mechanisms of Methixene hydrochloride.

Table 1: Effect of Methixene Hydrochloride on Autophagy and Apoptosis Markers

Marker/Process Observation Implication Source(s)
Macroautophagy Induces cellular stress and activates macroautophagy signaling pathways. Initiates the cascade leading to cell death. nih.gov
LC3-I to LC3-II Conversion Increased conversion observed. Indicates formation of autophagosomes. nih.gov
p62 Accumulation p62 levels increase. Signifies a blockage in autophagic degradation (incomplete autophagy). nih.gov
NDRG1 Expression/Phosphorylation Dose-dependent increase in p-NDRG1 and NDRG1. Mediates incomplete autophagy. nih.gov
Caspase-3/-7 Activity Significant dose- and time-dependent increase. Execution of apoptosis. nih.gov
Caspase-9 Activity Significantly elevated. Activation of the intrinsic apoptotic pathway. nih.govnih.gov

| NDRG1 Knockout (CRISPR/Cas9) | Reverses the apoptotic effect and allows for autophagy completion. | Confirms NDRG1's critical role in the mechanism. | nih.govoncotarget.com |

Table 2: Investigated Cell Lines and Models

Model System Cancer Type Key Finding Source(s)
BT-474Br Cells Brain-Metastatic Breast Cancer Dose-dependent increase in p-NDRG1/NDRG1 and caspase activity. nih.govnih.gov
MDA-MB-231Br Cells Brain-Metastatic Breast Cancer Dose-dependent increase in p-NDRG1/NDRG1 and caspase activity. nih.govnih.gov
HCC1954 Cells Breast Cancer In vivo tumor size reduction. nih.gov

| Murine Models | Metastatic Breast Cancer | Increased survival in preclinical models. | nih.govoncotarget.comijbs.com |

Receptor Binding and Molecular Interaction Studies of Methixene Hydrochloride

Quantitative Analysis of Receptor Binding Affinity (e.g., IC50 values)

The affinity of a compound for its receptor is a critical measure of its potency. This is often quantified using the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, while the Ki value is an indicator of the binding affinity of the inhibitor.

Studies on methixene hydrochloride have determined its significant affinity for muscarinic acetylcholine (B1216132) receptors (mAChR). In research utilizing rat brain cortical tissue, methixene was found to potently inhibit the binding of the radiolabeled antagonist, quinuclidinyl benzilate (QNB). medchemexpress.comchemsrc.com These experiments yielded an IC50 value of 55 nM and a Ki value of 15 nM for the muscarinic receptor. medchemexpress.comchemsrc.com This demonstrates a high affinity of methixene for these receptors, consistent with its classification as a potent anticholinergic agent. medchemexpress.com The mechanism is described as competitive antagonism of acetylcholine at these receptor sites. ncats.iodrugbank.comnih.gov

Receptor Binding Affinity of Methixene Hydrochloride

This table summarizes the key binding affinity values for methixene hydrochloride at the muscarinic acetylcholine receptor.

ParameterValueReceptorTissue SourceReference
IC5055 nMMuscarinic Acetylcholine Receptor (mAChR)Rat Brain Cortical Tissue ncats.iomedchemexpress.comchemsrc.com
Ki15 nMMuscarinic Acetylcholine Receptor (mAChR)Rat Brain Cortical Tissue medchemexpress.comchemsrc.com

Radioligand Binding Assays in Drug-Receptor Characterization

Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand (like methixene) and a receptor. nih.gov These assays involve the use of a radioactively labeled compound (the radioligand) that binds specifically to the target receptor.

In the characterization of methixene hydrochloride, competition binding assays have been employed. ncats.io These studies used tritium-labeled quinuclidinyl benzilate ([3H]-QNB), a well-known muscarinic receptor antagonist, to label the receptors in rat brain homogenates. ncats.io The assay demonstrated that the specific binding of [3H]-QNB was of high affinity and saturable. ncats.io When methixene was introduced, it competitively inhibited the binding of [3H]-QNB in a concentration-dependent manner. ncats.io This method allows for the determination of the IC50 value of the unlabeled compound (methixene) by measuring how effectively it competes with the radioligand for the receptor binding sites. nih.gov The process typically involves incubating the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the competing unlabeled drug. nih.gov By measuring the decrease in radioligand binding as the concentration of the unlabeled drug increases, a competition curve can be generated to calculate the IC50.

Computational Modeling and Predictive Analytics in Binding Kinetics

In modern drug discovery, computational modeling and predictive analytics are increasingly used to understand the dynamics of drug-receptor interactions. unisyscat.descholarsresearchlibrary.com These methods can predict biomolecular binding kinetics, including the association (kon) and dissociation (koff) rates, which are critical for understanding a drug's efficacy. arxiv.org Techniques such as Molecular Dynamics (MD) simulations, quantitative structure-kinetic relationship (QSKR) models, and machine learning algorithms are employed to explore these interactions at a molecular level. unisyscat.dearxiv.org

MD simulations, for example, can model the physical movements of atoms and molecules over time, providing insights into how a ligand like methixene might approach, bind to, and dissociate from its receptor target. researchgate.net These computational approaches can complement experimental data from radioligand binding assays by offering a dynamic view of the binding process and helping to elucidate the specific molecular interactions that stabilize the drug-receptor complex. srce.hr While these computational methods are powerful tools in pharmacology, specific studies applying these advanced predictive models to the binding kinetics of methixene hydrochloride are not extensively detailed in the reviewed literature.

Structural Basis of Ligand-Receptor Interactions

The pharmacological activity of methixene hydrochloride is rooted in its molecular structure and its resulting interaction with muscarinic acetylcholine receptors. ncats.io Methixene functions as a competitive antagonist, meaning it physically binds to the same site on the muscarinic receptor as the endogenous neurotransmitter, acetylcholine, thereby blocking acetylcholine's effects. ncats.iodrugbank.comnih.gov This action is thought to help restore the balance between the cholinergic and dopaminergic systems in the corpus striatum. ncats.ionih.gov

The structure of methixene is key to this function. Its chemical architecture includes a moiety that is crucial for its pharmacological activity at muscarinic receptors. While methixene is known to have widespread antimuscarinic effects, detailed data on its specific interactions with different muscarinic receptor subtypes (e.g., M1, M2, M3, M4, M5) is limited. drugbank.com The fundamental structural basis of its action is its ability to occupy the acetylcholine binding pocket on the receptor, preventing the conformational change that would typically lead to signal transduction.

Table of Mentioned Compounds

List of Chemical Compounds

Preclinical Research and Therapeutic Potential of Methixene Hydrochloride

Neuropsychiatric Applications in Parkinsonism

Methixene hydrochloride is an anticholinergic agent that has been used for the symptomatic treatment of parkinsonism. ncats.iowikipedia.org Its mechanism of action involves blocking the neurotransmitter acetylcholine (B1216132) in the central nervous system, which helps to manage symptoms like tremors and muscle stiffness associated with Parkinson's disease and similar conditions. ontosight.ai Parkinsonism is believed to stem from an imbalance between the excitatory cholinergic system and the inhibitory dopaminergic system in the corpus striatum. ncats.io By competitively antagonizing acetylcholine at muscarinic receptors, methixene helps restore this balance. ncats.io

Methixene has been utilized to alleviate extrapyramidal syndromes, which are drug-induced movement disorders. ncats.ioontosight.ai These side effects are commonly caused by antipsychotic medications and other agents that block dopamine (B1211576) D2 receptors. nih.govdovepress.com The resulting symptoms can resemble those of Parkinson's disease, including tremors and rigidity. ontosight.ainih.gov Methixene's anticholinergic properties make it effective in treating these specific drug-induced parkinsonian symptoms. ncats.ioontosight.ai

Despite its efficacy in managing certain drug-induced movement disorders, methixene hydrochloride is considered to be of no value against tardive dyskinesia. ncats.io Tardive dyskinesia is a potentially irreversible movement disorder characterized by involuntary, repetitive body movements, often affecting the face, tongue, and extremities. cpn.or.krnih.govpfizer.com It is a known risk associated with long-term use of dopamine receptor antagonists. cpn.or.krpfizer.com Like other antimuscarinic drugs, methixene does not effectively treat the symptoms of tardive dyskinesia, and some anticholinergic agents may even worsen them. ncats.ionih.gov

Alleviation of Extrapyramidal Syndromes

Anticancer Activity and Mechanisms in Preclinical Models

Recent preclinical research has identified methixene hydrochloride as a compound with significant anticancer potential, particularly against metastatic cancers. nih.govnih.govresearchgate.net A screening of 320 FDA-approved, blood-brain barrier-permeable compounds identified methixene as a top agent capable of inducing cell death in various metastatic breast cancer subtypes. nih.govnih.gov Its mechanism of action in cancer cells involves the induction of incomplete autophagy through the phosphorylation of N-Myc downstream regulated 1 (NDRG1), which ultimately leads to caspase-mediated apoptosis, or programmed cell death. nih.govnih.govresearchgate.net

Preclinical studies have demonstrated methixene's effectiveness against metastatic breast cancer, including notoriously difficult-to-treat brain metastases. nih.govnih.govecancer.org The drug has shown the ability to decrease cell viability and induce cell death across different breast cancer subtypes. nih.govnih.gov These findings are significant because brain metastases are the most common type of malignancy in the central nervous system and are associated with poor survival outcomes. nih.gov

In preclinical models, methixene has been shown to significantly reduce the size of primary tumors. nih.govnih.govresearchgate.net Specifically, in orthotopic xenograft assays using models of breast cancer, treatment with methixene led to a notable decrease in the size of mammary tumors. nih.govnih.govecancer.org

A key finding from preclinical research is the ability of methixene to improve survival rates in various models of metastasis. nih.govnih.govecancer.org In an intracardiac model of multiorgan site metastases, methixene treatment led to improved survival. nih.govnih.govresearchgate.net Furthermore, it significantly extended survival in mice with established brain metastases, including both intracranial xenografts and an intracarotid model of multiple brain metastases. nih.govnih.govresearchgate.net In one model, methixene treatment increased median survival by 52% compared to the control group. nih.gov

Interactive Data Table: Preclinical Anticancer Efficacy of Methixene

Model TypeCancer TypeKey FindingSource
Orthotopic XenograftBreast CancerSignificant reduction in mammary tumor size nih.govnih.govecancer.org
Intracardiac MetastasisBreast CancerImproved survival with multiorgan metastases nih.govnih.govresearchgate.net
Intracranial XenograftBrain MetastasesExtended survival nih.govnih.govresearchgate.net
Intracarotid MetastasisMultiple Brain MetastasesSignificantly increased survival (52% increase in median survival) nih.gov
Reduction of Primary Tumor Size

Cellular Viability and Cell Death Induction Across Cancer Subtypes

Recent studies have identified methixene hydrochloride as a potent agent capable of reducing cellular viability and inducing cell death in various metastatic breast cancer subtypes. nih.govresearchgate.netnih.gov Research utilizing a library of small-molecule inhibitors found methixene to be a leading candidate for its cytotoxic effects against these cancer cells. nih.govnih.gov

The mechanism of cell death induced by methixene is primarily through caspase-mediated apoptosis. nih.govresearchgate.net Specifically, treatment with methixene has been shown to significantly increase the activity of caspase-3/7, key executioner caspases in the apoptotic pathway. nih.gov Further investigation revealed that the intrinsic pathway of apoptosis is activated, as evidenced by the significant elevation of caspase-9 activity in breast cancer brain metastasis (BCBM) cell lines following methixene treatment. nih.gov Immunofluorescence studies have confirmed the cleavage of caspase-3 in these cell lines, a hallmark of apoptosis. researchgate.net

The cytotoxic effects of methixene have been observed in both HER2-positive and triple-negative metastatic breast cancer cells, indicating its potential efficacy across different subtypes of the disease. nih.gov

Inhibition of Specific Signaling Pathways (e.g., PI3K/AKT/mTOR)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many human cancers. nih.govnih.gov Preclinical evidence suggests that methixene hydrochloride may exert its anticancer effects in part through the modulation of pathways related to cellular stress and survival.

Functional analysis has revealed that methixene induces incomplete autophagy. nih.govresearchgate.netnih.gov This process is mediated through the phosphorylation of N-Myc downstream regulated 1 (NDRG1). nih.govresearchgate.netnih.gov The accumulation of autophagic vesicles due to this incomplete process leads to cellular stress, which in turn triggers caspase-mediated apoptosis. nih.gov This finding is significant as it demonstrates a specific molecular mechanism by which methixene induces cancer cell death. The essential role of NDRG1 in this process was confirmed by experiments where CRISPR/Cas9 knockout of NDRG1 led to the completion of autophagy and a reversal of the apoptotic effect of methixene. nih.govresearchgate.netnih.gov

While direct inhibition of the PI3K/AKT/mTOR pathway by methixene is an area of ongoing investigation, its ability to induce NDRG1-mediated incomplete autophagy and subsequent apoptosis represents a key finding in its mechanism of action against cancer cells.

Impact on Tumor Burden and Caspase Cleavage in vivo

The anticancer activity of methixene hydrochloride has been validated in in vivo preclinical models, demonstrating a significant impact on tumor growth and survival. nih.govresearchgate.netnih.gov In orthotopic xenograft assays using metastatic breast cancer cells, methixene treatment led to a significant reduction in mammary tumor size. nih.govnih.gov

Specifically, in mice bearing HCC1954 cell-derived tumors, methixene administration resulted in a significant decrease in both tumor weight and volume. nih.gov Histological analysis of these tumors revealed a significant increase in the percentage of cleaved caspase-3-positive cells, providing in vivo evidence of apoptosis induction. nih.gov

Furthermore, in models of brain metastases, methixene has shown the ability to decrease the tumor burden. nih.govresearchgate.net Immunohistochemical staining of brain tissue from mice with established breast cancer brain metastases confirmed a significant increase in cleaved caspase-3 in the tumors of methixene-treated animals. nih.gov These findings underscore the potential of methixene to not only inhibit primary tumor growth but also to affect metastatic disease in vivo.

Table 1: In vivo Effects of Methixene on Tumor Growth

ModelCell LineTreatmentOutcomeSignificance
Orthotopic XenograftHCC1954MethixeneDecreased tumor weight and volumeP < 0.0001 (weight), P = 0.0004 (volume) nih.gov
Brain MetastasisBT-474BrMethixeneDecreased tumor burdenQualitatively observed nih.gov

Other Investigational Therapeutic Areas (e.g., Antihistaminic and Antispasmodic Properties)

Beyond its emerging role in oncology, methixene hydrochloride has established pharmacological properties as a tertiary antimuscarinic agent with both antihistaminic and direct antispasmodic effects. ncats.iodrugbank.comncats.io Its mechanism of action in these areas is primarily attributed to its ability to competitively antagonize acetylcholine at muscarinic receptors, similar to atropine. ncats.iodrugbank.com

This anticholinergic activity is what historically led to its use in the symptomatic treatment of parkinsonism. ncats.iodrugbank.com However, it is noteworthy that while methixene possesses these known antimuscarinic and antihistaminic properties, studies have indicated that its anticancer activity is not a function of these mechanisms. nih.govresearchgate.net The expression levels of muscarinic and histamine (B1213489) receptors in breast cancer cell lines did not correlate with the cytotoxic effects of methixene, suggesting a distinct mechanism of action in cancer therapy. nih.govresearchgate.net

Synthetic and Medicinal Chemistry of Methixene Hydrochloride

Structure-Activity Relationship (SAR) Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. researchgate.net Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for identifying the structural features of a compound that are crucial for its desired pharmacological effects and for optimizing its activity while minimizing adverse effects. slideshare.net

Identification of Key Functional Groups for Activity

Recent research has highlighted the importance of specific functional groups in the anticancer effects of various compounds, which can offer insights into the potential for repurposing or modifying molecules like methixene. For instance, the addition of methyl groups has been shown to significantly increase the anti-invasive and antiangiogenic activities of certain compounds. nih.gov While not directly about methixene, this underscores the principle that small structural modifications can lead to significant changes in biological activity.

Influence of Molecular Structure on Biological Effects

The chemical structure of methixene hydrochloride, specifically its thioxanthene (B1196266) backbone and the attached N-methylpiperidine side chain, dictates its pharmacological profile. ontosight.ai Methixene acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, which is believed to be the basis for its therapeutic effects. drugbank.comncats.io The stereochemistry of the molecule is also a significant factor, as different stereoisomers can exhibit varying biological activities.

The thioxanthene ring system is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting antipsychotic properties by acting as dopamine (B1211576) D2 receptor antagonists. wikipedia.orgontosight.ai While methixene is primarily known for its anticholinergic effects, its thioxanthene core suggests a potential for interaction with other receptor systems. drugbank.comncats.io The nature and position of substituents on the thioxanthene ring can dramatically influence the pharmacological profile of the resulting derivatives. ontosight.ai

Development of Analogues and Derivatives

The development of analogues and derivatives is a key strategy in medicinal chemistry to improve the therapeutic properties of a lead compound, such as enhancing efficacy, selectivity, and pharmacokinetic profiles, while reducing toxicity. rroij.comecancer.org

Strategies for Chemical Structure Engineering

Chemical structure engineering for compounds like methixene involves several strategies. One common approach is the modification of the core scaffold. For thioxanthenes, this could involve altering the substitution pattern on the aromatic rings or modifying the central ring. nih.gov Another strategy is the modification of the side chain. In the case of methixene, this could include altering the length of the linker between the thioxanthene and piperidine (B6355638) rings, or substituting the N-methyl group on the piperidine with other alkyl or functional groups. nih.gov

The synthesis of a library of thioxanthone derivatives, which are structurally related to thioxanthenes, has been pursued to explore their antitumor activities. nih.gov This highlights a common strategy of creating a diverse set of related compounds to identify new therapeutic applications. The development of dual-target ligands, for instance, combining a dopaminergic moiety with an opioid scaffold, showcases advanced chemical engineering to achieve specific pharmacological profiles. nih.gov

Optimization of Pharmacological Properties (e.g., Selectivity)

A primary goal in developing analogues is the optimization of pharmacological properties. This often involves enhancing the selectivity of the compound for its intended target to reduce off-target effects. For instance, in the development of dual-target μ-opioid receptor (MOR) and dopamine D3 receptor (D3R) ligands, structural modifications were made to improve selectivity for D3R over D2R. nih.gov

Synthetic Methodologies

The synthesis of methixene hydrochloride and its analogues relies on established organic chemistry reactions. A common synthetic route to methixene involves the condensation of thioxanthene with 3-chloromethyl-1-methylpiperidine. google.comgoogle.com This reaction is typically carried out in the presence of a strong base, such as sodium amide or n-butyllithium, in an inert solvent like benzene (B151609) or tetrahydrofuran (B95107). google.comgoogle.com The resulting free base is then converted to the hydrochloride salt by treatment with hydrochloric acid. google.com

An alternative approach starts with thiosalicylic acid, which is coupled with iodobenzene (B50100) to form 2-phenylthiobenzoic acid. This intermediate is then cyclized to 9-thioxanthone, which is subsequently reduced to thioxanthene. The final step involves the reaction of thioxanthene with 3-chloromethyl-1-methylpiperidine. google.com

The development of new synthetic methodologies is an ongoing area of research. For example, solid-phase synthesis techniques are being explored for the production of small drug molecules, offering potential advantages for rapid library generation and scale-up. dtu.dk The synthesis of various thioxanthene derivatives often involves reactions like Ullmann-type C-N coupling to introduce different amine side chains. nih.gov

Below is a table summarizing some of the key compounds and intermediates in the synthesis and study of methixene and its analogues.

Compound NameRole/Significance
Methixene The active pharmaceutical ingredient, a muscarinic antagonist. nih.gov
Methixene Hydrochloride The hydrochloride salt form of methixene, used for its improved solubility and stability. ontosight.ai
Thioxanthene The core heterocyclic scaffold of methixene and related compounds. wikipedia.org
9-Thioxanthone An oxidized derivative of thioxanthene, often a precursor in its synthesis. google.com
3-Chloromethyl-1-methylpiperidine A key reagent used to introduce the piperidine side chain in the synthesis of methixene. google.comgoogle.com
Thiosalicylic acid A starting material in an alternative synthetic route to thioxanthene. google.com
2-Phenylthiobenzoic acid An intermediate in the synthesis of 9-thioxanthone from thiosalicylic acid. google.com
(S)-Methixene A specific stereoisomer of methixene, highlighting the importance of stereochemistry in biological activity.

Conventional and Advanced Synthetic Approaches

The synthesis of methixene hydrochloride, a compound characterized by its tricyclic thioxanthene core linked to a piperidine moiety, has been accomplished through various chemical strategies. These can be broadly categorized into conventional multi-step syntheses and more contemporary, advanced approaches that aim to improve efficiency and yield.

Conventional Synthetic Route

The traditional synthesis of methixene hydrochloride is a well-established multi-step process that typically begins with the construction of the thioxanthene nucleus, followed by the attachment of the N-methylpiperidine side chain. A common pathway starts from readily available precursors and proceeds through several key intermediates. patsnap.comgoogle.com

A widely recognized conventional synthesis commences with the Ullmann condensation of thiosalicylic acid and iodobenzene. This reaction, catalyzed by copper, forms 2-phenylthiobenzoic acid. patsnap.comgoogle.comwikipedia.org The subsequent step involves an intramolecular cyclization of 2-phenylthiobenzoic acid, typically facilitated by a strong dehydrating agent like concentrated sulfuric acid or polyphosphoric acid, to yield 9-thioxanthone. patsnap.comprepchem.comgoogle.com The carbonyl group of 9-thioxanthone is then reduced to a methylene (B1212753) group to form the core thioxanthene structure. patsnap.comtandfonline.com Finally, thioxanthene is alkylated with 3-chloromethyl-1-methylpiperidine in the presence of a strong base, such as n-butyllithium, to yield methixene. The process concludes with the formation of the hydrochloride salt by treating the methixene base with hydrochloric acid. patsnap.comgoogle.com

Detailed Research Findings:

The synthesis of methixene hydrochloride can be summarized in the following reaction scheme:

Step 1: Synthesis of 2-Phenylthiobenzoic Acid In a typical procedure, thiosalicylic acid is dissolved in an aqueous solution of potassium hydroxide. To this solution, cuprous iodide and iodobenzene are added, and the mixture is refluxed. Acidification of the reaction mixture yields 2-phenylthiobenzoic acid as a solid.

¹H NMR (300 MHz, CDCl₃) δ: 8.17 (dd, J = 7.7 Hz, 1.5 Hz, 1H), 7.59-7.65 (m, 2H), 7.45-7.49 (m, 3H), 7.31 (ddd, J = 7.3 Hz, 7.3 Hz, 1.5 Hz, 1H), 7.18 (dd, J = 7.7 Hz, 7.7 Hz, 1H), 6.84 (d, J = 8.1 Hz, 1H). nih.gov

Step 2: Synthesis of 9-Thioxanthone 2-Phenylthiobenzoic acid is heated in the presence of concentrated sulfuric acid. The reaction mixture is then poured into ice water, and the precipitated 9-thioxanthone is collected and purified.

Step 3: Synthesis of Thioxanthene The reduction of 9-thioxanthone to thioxanthene can be achieved using various reducing agents. One method involves the use of sodium borohydride (B1222165) and aluminum chloride in an anhydrous solvent like acetonitrile (B52724).

¹H NMR (CDCl₃) δ: 7.5–7.6 (t, 2H), 7.3–7.4 (d, 2H), 7.1–7.2 (m, 4H), 3.8 (s, 2H).

Step 4: Synthesis of Methixene Hydrochloride Thioxanthene is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) and deprotonated with a strong base like n-butyllithium at low temperatures. Subsequently, 3-chloromethyl-1-methylpiperidine is added to the reaction mixture. The resulting methixene base is then dissolved in a suitable solvent and treated with concentrated hydrochloric acid to precipitate methixene hydrochloride. google.com

The following table summarizes the key aspects of the conventional synthesis of methixene hydrochloride.

StepReactantsReagents/CatalystsSolventConditionsYield
1Thiosalicylic acid, IodobenzeneKOH, CuIWaterReflux, 20 hours95.5%
22-Phenylthiobenzoic acidConcentrated H₂SO₄-100°C, 8 hours83.6%
39-ThioxanthoneNaBH₄, AlCl₃Acetonitrile40°C, 8 hours80.0%
4Thioxanthene, 3-Chloromethyl-1-methylpiperidinen-BuLi, HClTHF, Ethanol-78°C to RT-

Advanced Synthetic Approaches

In recent years, efforts have been made to develop more efficient and environmentally benign methods for the synthesis of thioxanthene derivatives, which can be applied to the synthesis of methixene. These advanced approaches often focus on improving reaction conditions, reducing the number of steps, and employing novel catalytic systems.

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the cyclization of 2-phenylthiobenzoic acids to form the 9-thioxanthone core. This method often employs substoichiometric amounts of catalysts like Yb(OTf)₃ and triflic acid, leading to significantly reduced reaction times and potentially higher yields compared to conventional heating. researchgate.net

Intramolecular Friedel-Crafts Reactions: Advanced methods for the synthesis of the thioxanthene skeleton include intramolecular Friedel-Crafts alkylation. This approach involves the synthesis of suitable precursor alcohols which then undergo cyclization in the presence of an organocatalyst like trifluoroacetic acid (TFA) under mild conditions to form the thioxanthene ring system with high yields. acs.org This method offers a direct route to functionalized thioxanthenes.

Organotin Hydrides for Reduction: The reduction of 9-thioxanthone to thioxanthene, a key step in the conventional synthesis, can also be achieved using organotin hydrides such as dibutyltin (B87310) chloride hydride. tandfonline.com This method proceeds via a radical mechanism and offers an alternative to traditional hydride reagents. tandfonline.com

Domino Reactions using Arynes: A novel approach for the construction of the thioxanthone scaffold involves a domino reaction pathway utilizing aryne intermediates. This method allows for the synthesis of highly functionalized thioxanthones from thioureas and o-silylaryl triflates, demonstrating good functional group tolerance. nih.gov

The following table provides a summary of some advanced synthetic strategies applicable to the formation of the thioxanthene core.

ApproachKey TransformationReagents/CatalystsConditionsAdvantages
Microwave-Assisted SynthesisCyclization of 2-phenylthiobenzoic acidYb(OTf)₃, Triflic acidMicrowave irradiationReduced reaction times, potentially higher yields
Intramolecular Friedel-Crafts ReactionCyclization of precursor alcoholsTrifluoroacetic acid (TFA)Mild conditionsHigh yields, direct route to functionalized thioxanthenes
Organotin Hydride ReductionReduction of 9-thioxanthoneDibutyltin chloride hydride-Alternative to traditional hydrides, proceeds via radical mechanism
Domino Reaction with ArynesThioxanthone scaffold formationo-Silylaryl triflates, Thioureas-High functional group tolerance, novel route

Bioanalytical Methodologies for Methixene Hydrochloride Research

Development and Validation of Quantitative Analytical Methods

The development of a quantitative analytical method is a systematic process that involves selecting an appropriate analytical technique and optimizing various parameters to achieve the desired performance. lcms.cz For methixene hydrochloride, methods are designed to be specific, accurate, and precise. researchgate.net The validation process confirms that the analytical procedure is fit for its purpose and involves evaluating several performance characteristics. europa.euich.org A validation protocol is typically established before the study, outlining the characteristics to be tested and their acceptance criteria. europa.eu This ensures that the method can reliably quantify methixene hydrochloride in the presence of other components, such as excipients or impurities. ich.org The entire process, from development to validation, is thoroughly documented to ensure consistency and compliance with regulatory standards. europa.eulcms.cz

Chromatographic Techniques (e.g., HPLC, RP-HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and its reverse-phase (RP-HPLC) variant, are powerful tools for the analysis of methixene hydrochloride. chemmethod.com These methods are highly valued for their ability to separate the analyte from other compounds, including its cis and trans isomers. researchgate.net The development of an HPLC method involves the careful selection of a stationary phase (column), a mobile phase, and a detector to achieve optimal separation and sensitivity. scholarsresearchlibrary.com

RP-HPLC is a commonly employed technique for the analysis of various hydrochloride salts in pharmaceutical formulations. nih.govorientjchem.orgnih.gov The separation is typically achieved on a C8 or C18 column. scholarsresearchlibrary.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. scholarsresearchlibrary.comorientjchem.orgnih.govjpionline.org Detection is commonly performed using an ultraviolet (UV) detector at a specific wavelength. scholarsresearchlibrary.comnih.govnih.gov The ability of these methods to separate the drug from degradation products makes them suitable for stability-indicating assays. chemmethod.comscholarsresearchlibrary.comresearchgate.net

Table 1: Examples of RP-HPLC Method Parameters for Analysis of Hydrochloride Compounds This table presents typical parameters from studies on related compounds to illustrate common chromatographic conditions.

Analyte Column Mobile Phase Flow Rate (mL/min) Detection (λ) Reference
Methadone Hydrochloride Waters-XTerra™ RP18 (4.6 x 250 mm, 5 µm) 55% Acetonitrile, 45% Sodium Phosphate 25 mM (pH 10) 1.6 254 nm nih.gov
Promethazine Hydrochloride BEH C18 Symmetry Shield (50 x 2.1 mm, 1.7 µm) 40:40:20 ratio of 3.4% KH2PO4 (pH 7.0), ACN, and MeOH 0.6 254 nm orientjchem.org
Metoclopramide Hydrochloride Waters C18 µBondapak (3.9 x 300 mm) 40% Acetonitrile, 60% 20mM KH2PO4 buffer (pH 3.0) 2.0 275 nm nih.gov
Tamsulosine Hydrochloride Ace5-C18 (250 x 4.6 mm, 5 µm) 70% Methanol, 30% Water (pH 3.7) 1.0 280 nm scholarsresearchlibrary.com
Tolperisone Hydrochloride Eclipse plus C18 (150 x 4.6 mm, 5 µm) 30% Acetonitrile, 70% 0.035M Triethylamine (pH 3.0) 1.0 290 nm jpionline.org

Spectroscopic Techniques (e.g., UV-Vis)

Spectroscopic methods, especially UV-Visible (UV-Vis) spectrophotometry, offer a simpler and more rapid alternative for the quantitative determination of methixene hydrochloride. researchgate.net These methods are often based on the formation of colored charge-transfer complexes. researchgate.netsigmaaldrich.com For instance, a method has been developed based on the reaction of methixene with iodine, which forms a complex with a maximum absorbance (λmax) at 360 nm. researchgate.net This particular method was found to be effective for determining concentrations in the range of 1-20 μg/mL. researchgate.net Another colorimetric method uses tetracyanoethylene (B109619) as a reagent. sigmaaldrich.com

Fluorimetric methods have also been reported for the determination of thioxanthene (B1196266) derivatives, including methixene hydrochloride. researchgate.net One such method involves a reaction with orthophosphoric acid, with fluorescence measured at 544–548 nm after excitation at 368 nm. researchgate.net This technique demonstrated linearity over a concentration range of 0.05–0.5 μg/mL for methixene. researchgate.net

Table 2: Spectroscopic Methods for Methixene Hydrochloride Determination

Method Reagent Technique λmax / Emission Linear Range (µg/mL) Reference
Spectrophotometry Iodine Charge-transfer complex 360 nm 1 - 20 researchgate.net
Colorimetry Tetracyanoethylene Charge-transfer complex Not specified Not specified sigmaaldrich.com
Fluorimetry Orthophosphoric Acid Fluorescence 544 - 548 nm 0.05 - 0.5 researchgate.net

Applications in Biological Matrices

The analysis of drugs and their metabolites in biological matrices such as blood, plasma, and urine is a critical component of pharmacokinetic and toxicological research. asianjpr.comnih.govjapsonline.com Bioanalytical methods must be capable of selectively extracting and quantifying the target analyte from these complex samples. japsonline.comnih.gov Sample preparation is a crucial step to remove interfering substances. mdpi.com Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). asianjpr.com

For thioxanthene derivatives, methods have been developed for their determination in urine and other biological materials. researchgate.netresearchgate.net These often involve an extraction step with a non-polar solvent at a specific pH, followed by analysis using techniques like thin-layer chromatography (TLC) or spectrophotometry. researchgate.netresearchgate.net The choice of extraction method and analytical technique depends on the required sensitivity and the nature of the biological matrix. nih.govmdpi.com The ultimate goal is to develop a robust method that can be routinely applied for the analysis of clinical or forensic samples. researchgate.net

Method Validation Parameters (e.g., Linearity, Precision, Accuracy, Robustness)

The validation of a bioanalytical method is essential to demonstrate its reliability. japsonline.com According to ICH guidelines, several key parameters must be evaluated. ich.orgeuropa.eu

Linearity : This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org It is typically evaluated by analyzing a series of dilutions of a standard solution, and the results are often analyzed by calculating a regression line using the method of least squares. ich.org For example, a study on methadone hydrochloride demonstrated linearity over a concentration range of 7.5 to 12.5 mg/mL with a correlation coefficient (r) of 0.996. nih.gov

Precision : Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.org It is usually expressed as the relative standard deviation (RSD). It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). ich.org In a validation study for methadone hydrochloride, the intra-assay precision was 0.53% RSD and the inter-assay precision was 1.95% RSD. nih.gov

Accuracy : Accuracy reflects the closeness of the test results obtained by the method to the true value. ich.org It is often determined using recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered is calculated. ich.org A study on meclizine (B1204245) hydrochloride reported recovery values between 98.78% and 101.83%. researchgate.net

Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. ich.org It provides an indication of the method's reliability during normal usage. For HPLC methods, this could involve varying the mobile phase composition, pH, flow rate, or column temperature. orientjchem.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ich.org For a methadone hydrochloride method, the LOQ and LOD were determined to be 2.18 µg/mL and 2.0 µg/mL, respectively. nih.gov

Table 3: Summary of Method Validation Parameters and Typical Criteria

Parameter Description Common Acceptance Criteria Reference
Linearity Proportionality of signal to analyte concentration. Correlation coefficient (r or r²) close to 1.0. ich.orgnih.gov
Precision Closeness of agreement between a series of measurements. Relative Standard Deviation (RSD) ≤ 2%. ich.orgnih.govresearchgate.net
Accuracy Closeness of the test result to the true value. Percent recovery typically between 98-102%. ich.orgnih.govresearchgate.net
Specificity Ability to assess the analyte in the presence of other components. No interference from placebo, impurities, or degradation products at the analyte's retention time. ich.org
Robustness Capacity to remain unaffected by small variations in method parameters. System suitability parameters remain within limits; RSD of results is low. ich.orgorientjchem.org
LOD/LOQ The lowest concentration that can be reliably detected/quantified. LOD: Signal-to-Noise ratio of ~3:1; LOQ: Signal-to-Noise ratio of ~10:1. ich.orgnih.gov

Pharmacokinetic and Pharmacodynamic Interaction Research of Methixene Hydrochloride

Drug-Drug Interaction Mechanisms

The interaction of methixene hydrochloride with other drugs is governed by several mechanisms, including its primary mode of action and its influence on metabolic pathways and drug transporters.

The principal mechanism of action for methixene involves competitive antagonism. nih.govnih.gov It acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, particularly within the corpus striatum of the brain. nih.govnih.gov In conditions like parkinsonism, there is believed to be an imbalance between the cholinergic (excitatory) and dopaminergic (inhibitory) systems. nih.gov By competitively blocking the muscarinic receptors, methixene helps to restore this balance. nih.gov This antagonism is a fundamental aspect of its pharmacodynamic profile and a primary source of interactions with other cholinergic or anticholinergic drugs.

Methixene hydrochloride interacts with the cytochrome P450 (CYP450) family of enzymes, which are essential for the metabolism of a vast number of drugs. drugbank.com The modulation of these enzymes can lead to significant drug-drug interactions by altering the plasma concentrations of co-administered drugs. Research indicates that methixene is both a substrate and an inhibitor of the CYP2D6 isoenzyme. nih.gov However, it does not significantly interact with several other key CYP isoenzymes as either a substrate or an inhibitor. nih.gov

The specific interactions of methixene with various CYP450 isoenzymes are detailed in the table below. nih.gov

Cytochrome P450 IsoenzymeInteraction TypeResult
CYP2D6 SubstrateSubstrate
CYP2D6 InhibitorInhibitor
CYP2C9 SubstrateNon-substrate
CYP3A4 SubstrateNon-substrate
CYP1A2 InhibitorNon-inhibitor
CYP2C9 InhibitorNon-inhibitor
CYP2C19 InhibitorNon-inhibitor
CYP3A4 InhibitorNon-inhibitor
This table summarizes the known interactions of methixene with major drug-metabolizing CYP450 enzymes based on available research data. nih.gov

P-glycoprotein (P-gp) is an efflux transporter that plays a crucial role in drug absorption and distribution, including transport across the blood-brain barrier. mdpi.comdrugs.com Drugs that interact with P-gp can have their own pharmacokinetics altered or can affect the pharmacokinetics of other P-gp substrates or inhibitors. ajmc.com Methixene has been identified as an inhibitor of P-glycoprotein. nih.gov This inhibitory action can potentially increase the concentration of co-administered drugs that are substrates of P-gp, which may have significant clinical implications. nih.govdrugs.com

TransporterInteraction Type
P-glycoprotein inhibitor I Inhibitor
P-glycoprotein inhibitor II Inhibitor
This table indicates the inhibitory effect of methixene on P-glycoprotein based on predictive models. nih.gov

Modulation of Drug-Metabolizing Enzymes (e.g., CYP3A4, CYP2C19, CYP2D6)

Interactions with Other Pharmacological Agents

Due to its anticholinergic properties and its role as a modulator of CYP2D6 and P-gp, methixene hydrochloride can interact with a wide range of pharmacological agents. nih.gov These interactions can lead to either a decrease in therapeutic efficacy or an increase in the risk of certain effects. For instance, co-administration with other anticholinergic drugs can potentiate anticholinergic activity. nih.gov Its inhibitory effect on CYP2D6 suggests that the metabolism of other drugs that are substrates for this enzyme could be slowed, leading to increased plasma levels. nih.govpatsnap.com

Below is a table summarizing a selection of documented interactions between methixene and other drugs.

Interacting DrugPotential Outcome of Interaction with Methixene
Amantadine The risk or severity of adverse effects can be increased. nih.gov
Amitriptyline The risk or severity of adverse effects can be increased. nih.gov
Aripiprazole The therapeutic efficacy of Metixene can be decreased. nih.gov
Atomoxetine The risk or severity of Tachycardia can be increased. nih.gov
Clomipramine The risk or severity of adverse effects can be increased. nih.gov
Donepezil The therapeutic efficacy of Metixene can be decreased. nih.gov
Levodopa The absorption of Levodopa can be decreased. nih.gov
Loratadine Metixene may increase the anticholinergic activities of Loratadine. nih.gov
Chlorpromazine The therapeutic efficacy of Metixene can be decreased. nih.gov
Hydrochlorothiazide The serum concentration of Hydrochlorothiazide can be increased. nih.gov
This table provides examples of potential drug-drug interactions with methixene, highlighting the varied nature of these interactions. nih.gov

Implications for Combination Therapies and Research Studies

The pharmacokinetic and pharmacodynamic properties of methixene hydrochloride have significant implications for its use in combination therapies and for the design of research studies. Its primary use has been in the symptomatic treatment of parkinsonism, including drug-induced extrapyramidal syndromes. nih.govncats.io

The potential for drug-drug interactions (DDIs) is a critical consideration. Because methixene is an inhibitor of CYP2D6, caution is required when it is co-administered with other drugs metabolized by this pathway, as this can alter their concentrations. nih.govpatsnap.com Similarly, its P-glycoprotein inhibitory action necessitates careful consideration when used with P-gp substrates. nih.govmdpi.com In a research context, these interactions must be accounted for to avoid confounding results. For example, when studying the efficacy of a new therapeutic agent in combination with methixene, it is crucial to determine if the agent is a substrate or modulator of CYP2D6 or P-gp.

The development of drug repurposing strategies, which seek new applications for existing drugs, relies heavily on understanding these interaction profiles. A thorough knowledge of methixene's interactions is essential for identifying potential new combination therapies where its effects could be beneficial, or conversely, to avoid combinations that could lead to untoward outcomes.

Toxicological Considerations in Preclinical Development of Methixene Hydrochloride

Preclinical Toxicology and Safety Assessments

Preclinical toxicology and safety assessments are fundamental to establishing the safety profile of a drug candidate before it can advance to clinical trials. kcasbio.com These evaluations in animal models aim to identify potential toxicities and determine key pharmacological parameters. kcasbio.com For methixene hydrochloride, preclinical studies have been conducted to ascertain its safety.

In one notable long-term study, nontumor-bearing nude mice were administered methixene at a regimen of 1 mg/kg intraperitoneally three times per week for over three months. nih.govresearchgate.net The results of this investigation confirmed the absence of toxic or adverse effects when compared with a control group of untreated mice. nih.govresearchgate.net A key indicator of general toxicity, body weight, showed no significant difference between the treated and control groups over the course of the study. nih.gov Furthermore, historical data from animal studies indicated that methixene did not produce teratogenic effects. wdh.ac.id Standard preclinical toxicity studies generally involve acute, subacute, and chronic assessments to determine dose-response relationships and the no-observable-adverse-effect level (NOAEL). mhlw.go.jp

Preclinical Safety Assessment of Methixene

ParameterObservationStudy DetailsSource
General ToxicityNo toxic or adverse effects observed.Nude mice treated with 1 mg/kg methixene intraperitoneally, 3 times/week for >3 months. nih.gov, researchgate.net
Body WeightNo significant difference compared to control group.
TeratogenicityNo teratogenic effects demonstrated in animal studies.Historical animal study data. wdh.ac.id

Evaluation of Organ Tissue and Systemic Effects

The evaluation of a drug's impact on specific organs and bodily systems is a critical component of preclinical toxicology. Following the long-term administration of methixene hydrochloride (1 mg/kg, three times weekly for over three months) in nude mice, a comprehensive histological examination of various organs was performed. nih.govresearchgate.net The assessment included the brain, heart, lung, liver, pancreas, kidneys, spleen, and stomach. nih.gov The results from this evaluation showed no evidence of adverse effects on these organ tissues. nih.govresearchgate.net

In terms of systemic effects, studies in several animal species have highlighted methixene's pharmacological activity. wdh.ac.id A distinct inhibitory effect on gastrointestinal motor activity has been observed. wdh.ac.id However, this action on motility was accompanied by only a minimal effect on the secretion of gastric hydrochloric acid. wdh.ac.id When compared to atropine, a well-known anticholinergic agent, methixene's potency varies depending on the specific effect measured. For instance, its relative potency on gastrointestinal motility is greater than its effects on salivation inhibition or its mydriatic (pupil-dilating) activity. wdh.ac.id

Organ and Systemic Effects of Methixene in Preclinical Models

System/OrganFindingAnimal ModelSource
Brain, Heart, Lung, Liver, Pancreas, Kidneys, Spleen, StomachNo adverse effects observed upon histological evaluation.Nude Mice nih.gov, researchgate.net
Gastrointestinal SystemInhibitory effect on motor activity.Various (mice, rats, guinea pigs) wdh.ac.id
Gastric SecretionMinimal effect on hydrochloric acid secretion.Various wdh.ac.id

Identification of Biomarkers in Toxicological Studies

The identification of biomarkers is a key aspect of modern toxicological studies, allowing for the correlation of molecular signals with pathological outcomes. kcasbio.commdpi.com In recent preclinical research investigating the anticancer properties of methixene, specific biomarkers have been identified. One such biomarker is the phosphorylated form of N-Myc downstream regulated 1 (p-NDRG1). nih.gov Immunohistochemical staining of murine brain samples revealed that methixene treatment led to a significantly higher expression of p-NDRG1 compared to control samples. nih.gov NDRG1 is recognized as a marker of the cellular stress response. nih.gov

Another critical biomarker identified in these studies is cleaved caspase-3. nih.govresearchgate.net Increased levels of cleaved caspase-3 are an indicator of apoptosis, or programmed cell death. Staining of tumor sections from methixene-treated mice showed a significant increase in the percentage of cleaved caspase-3–positive cells. nih.gov This suggests that methixene exerts its therapeutic effect in cancer models by inducing caspase-mediated apoptosis. nih.govnih.gov

Key Biomarkers Identified in Methixene Preclinical Studies

BiomarkerEffect of MethixeneIndicationSource
Phosphorylated N-Myc downstream regulated 1 (p-NDRG1)Significantly higher expression in treated murine brain samples.Cellular stress response. nih.gov
Cleaved Caspase-3Significantly increased in tumor tissue of treated mice.Induction of caspase-mediated apoptosis. nih.gov, researchgate.net

Flow Cytometry Applications in Preclinical Toxicology

Flow cytometry is a powerful tool in preclinical toxicology, offering a method for the rapid, multi-parameter analysis of individual cells. kcasbio.comdrugtargetreview.com It is used to characterize drug-induced toxicity, assess immunomodulatory effects, and gain mechanistic insights into a compound's action. kcasbio.comdrugtargetreview.com

In the preclinical evaluation of methixene, flow cytometry has been specifically applied to investigate its mechanism of action in cancer cells. nih.govresearchgate.net The results from flow cytometry analysis indicated that methixene was effective at inducing cell death. nih.govresearchgate.net This technique was used in concert with other methods, such as caspase-3/-7 assays, to confirm that the observed cell death was due to caspase-mediated apoptosis. nih.govresearchgate.net Flow cytometry enables the assessment of various cellular states, including plasma membrane integrity, which is crucial for distinguishing between different forms of cell death. drugtargetreview.com The application of flow cytometry in these studies was instrumental in clarifying the molecular pathway through which methixene exerts its effects, demonstrating its utility in providing a broad picture of the cellular response to an experimental drug. kcasbio.comnih.gov

Future Directions and Research Gaps for Methixene Hydrochloride

Exploration of Novel Therapeutic Targets

The primary future direction for Methixene hydrochloride lies in the exploration of new therapeutic indications, particularly in oncology. Its established ability to cross the blood-brain barrier makes it a compelling candidate for neurological diseases, including brain cancers.

Oncology and Metastatic Brain Cancer: Recent preclinical studies have identified Methixene as a potent agent against metastatic cancer, especially brain metastases. nih.govresearchgate.net In a screening of a library containing 320 CNS-active, FDA-approved compounds, Methixene emerged as a top candidate capable of reducing cell viability and inducing cell death across various metastatic breast cancer subtypes. nih.gov Research has demonstrated its efficacy in significantly reducing mammary tumor size in orthotopic xenograft models and improving survival in models of multi-organ metastasis. nih.govresearchgate.net

Further studies have shown that Methixene can extend survival in mice with intracranial xenografts and in models of multiple brain metastases. researchgate.net The anticancer activity was also observed in models of lung cancer and melanoma, suggesting a broad applicability beyond breast cancer. nih.gov These findings strongly support further investigation into Methixene as a repurposed drug for treating primary and metastatic brain cancers, addressing a significant unmet need in clinical oncology. researchgate.net

Other Neurological Disorders: While its original use was in Parkinson's disease, the unique mechanisms now being uncovered could prompt re-evaluation for other neurodegenerative conditions. For instance, a drug repurposing screen for Machado-Joseph disease, a neurodegenerative disorder, used a library of FDA-approved drugs to identify potential suppressors of mutant ataxin-3 neurotoxicity. oup.com Although citalopram (B1669093) was the lead compound in that study, the screening methodology itself provides a framework for testing compounds like Methixene in models of other proteinopathies or neurodegenerative diseases where its mechanisms might be relevant.

Advanced Mechanistic Elucidation

The traditional mechanism of action attributed to Methixene is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, which helps restore the balance of neurotransmitter activity in the corpus striatum. nih.govncats.io It is also known to have antihistaminic properties. ncats.io However, recent cancer research indicates a more complex and distinct mechanism is responsible for its cytotoxic effects.

Functional analysis revealed that the anticancer activity of Methixene is not correlated with the expression of muscarinic or histamine (B1213489) receptors. nih.gov Instead, its efficacy stems from its ability to induce cellular stress and incomplete autophagy. nih.govresearchgate.net This process is mediated through the phosphorylation of N-Myc Downstream Regulated 1 (NDRG1), a marker of the cellular stress response. nih.gov The induction of NDRG1 phosphorylation leads to incomplete autophagy, which in turn triggers caspase-mediated intrinsic apoptosis in cancer cells. nih.govresearchgate.net This novel pathway was found to be consistent across different cancer types, including breast, lung, and melanoma brain metastases. nih.gov

A key research finding was that the genetic knockout of NDRG1 resulted in the completion of the autophagy process and reversed the apoptotic effect of Methixene, confirming the central role of NDRG1 in its anticancer mechanism. nih.gov

Key Proteins in Methixene's Anticancer Mechanism

Protein Role in Methixene's Mechanism Effect of Methixene
NDRG1 A key marker of cellular stress. Expression and phosphorylation are induced. nih.gov
Caspases Executioners of apoptosis (cell death). Activated, leading to apoptosis. nih.govresearchgate.net

| ATR, ATRX, BAP1, 53BP1 | DNA damage repair and checkpoint proteins. | Downregulated, impairing DNA repair. nih.gov |

Future research should aim to further dissect this pathway. Investigating the upstream regulators of NDRG1 in response to Methixene and the detailed interplay between the induced DNA damage and the autophagy/apoptosis switch will provide a more complete picture of its molecular action. researchgate.net

Computational Drug Repurposing and Design

The rediscovery of Methixene as a potential anticancer agent exemplifies the power of drug repurposing. nih.gov This approach is gaining traction as it can significantly reduce the costs and timelines associated with drug development. patsnap.comnih.govfrontiersin.org Computational methods are at the forefront of modern drug repurposing efforts. frontiersin.org These strategies leverage large datasets of drug-related information, including chemical structures, known targets, and interaction networks, to predict new uses for existing drugs. patsnap.com

While Methixene was identified through a physical library screen, its future exploration could be accelerated by computational approaches. nih.gov Advanced algorithms and knowledge graph-based methods, such as EKGDR, can analyze vast networks of biological data to predict drug-disease interactions with high accuracy. patsnap.com Such models could systematically screen Methixene against a wide range of diseases, potentially uncovering novel therapeutic opportunities beyond oncology.

Furthermore, the thioxanthene (B1196266) scaffold of Methixene could serve as a basis for the design of new chemical entities. nih.gov By understanding the specific structural features responsible for its newly identified anticancer activity, medicinal chemists could design derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties, while potentially reducing any unwanted anticholinergic effects.

Translational Research and Clinical Potential

Translational research aims to bridge the gap between preclinical discoveries and clinical applications. dndi.org For Methixene, the path to clinical translation, particularly for brain metastases, is supported by several key factors. As an FDA-approved drug, it has a well-documented history of use in humans, which can streamline parts of the development process. nih.govnih.gov Its known ability to penetrate the blood-brain barrier is a crucial advantage for treating CNS malignancies. nih.gov

The preclinical evidence showing a significant survival benefit in multiple animal models of metastatic brain cancer provides a strong rationale for moving forward. nih.govresearchgate.net The proposed mechanism, involving the induction of incomplete autophagy via NDRG1, offers a novel therapeutic strategy for these difficult-to-treat cancers. researchgate.net

The next steps in translational research for Methixene would involve:

Advanced Preclinical Modeling: Testing in more complex, patient-derived xenograft (PDX) models of brain metastases to confirm efficacy in a setting that more closely mimics human disease.

Biomarker Development: Validating phosphorylated NDRG1 (p-NDRG1) as a biomarker to predict response to Methixene. This could help in selecting patients most likely to benefit in future clinical trials. nih.gov

Phase I/II Clinical Trials: Designing and conducting early-phase clinical trials to assess the safety and efficacy of Methixene in patients with brain metastases. dndi.org The fact that it has been used in humans before may allow for an accelerated clinical development path. nih.gov

The minimal side effects reported during its previous clinical use for Parkinson's disease further enhance its potential for successful clinical translation in an oncology setting. nih.gov

Q & A

Q. What analytical techniques are recommended for characterizing the structural purity of Methixene hydrochloride?

To verify structural purity, employ high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure, particularly the thioxanthene core and piperidylmethyl substituents. Mass spectrometry (MS) identifies the molecular ion peak (exact mass: 363.1601 g/mol) and fragmentation patterns. Cross-reference with CAS registry numbers (e.g., 7081-40-5 for the monohydrate form) to validate synthesis batches .

Q. How can researchers assess the ADME (Absorption, Distribution, Metabolism, Excretion) profile of Methixene hydrochloride in preclinical studies?

  • Absorption: Conduct in vitro permeability assays (e.g., Caco-2 cell monolayers) to predict gastrointestinal absorption.
  • Metabolism: Use liver microsomes or hepatocyte incubations to identify metabolites (e.g., sulphoxides) via LC-MS/MS .
  • Excretion: Radiolabeled tracer studies in animal models quantify urinary vs. biliary excretion. Note that ~25% is excreted unchanged in urine, requiring sensitive detection methods like scintillation counting .

Q. What safety protocols are critical for handling Methixene hydrochloride in laboratory settings?

  • Personal Protective Equipment (PPE): Nitrile gloves (tested for chemical resistance), lab coats, and safety goggles. Face shields are required during powder handling to prevent inhalation .
  • Engineering Controls: Use fume hoods for weighing and solution preparation. Airborne concentration monitors are recommended if engineering controls are insufficient .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How should researchers design experiments to investigate Methixene hydrochloride’s aggregation behavior in aqueous solutions?

  • Light Scattering Techniques: Use static and dynamic light scattering to monitor aggregation patterns. Methixene exhibits non-micellar, stepwise association due to its planar thioxanthene structure, leading to polydisperse aggregates. Compare scattering intensity vs. concentration curves to differentiate from micellar systems (e.g., oxyphenonium bromide) .
  • Model Fitting: Apply the stepwise association model (e.g., dimer → trimer → tetramer) rather than the mass-action micellization model. Use software like Pyrene or DLSfit to analyze size distributions .

Q. How can contradictions in aggregation data (micellar vs. non-micellar) be resolved?

Contradictions arise from structural differences in hydrophobic regions. For Methixene:

  • Structural Analysis: Its planar thioxanthene group promotes face-to-face stacking, unlike flexible alkyl chains in micelle-forming drugs.
  • Experimental Validation: Combine light scattering with cryo-TEM to visualize aggregate morphology. Micelles show uniform spherical structures, while non-micellar aggregates exhibit irregular shapes .

Q. What methodological considerations are critical for evaluating Methixene’s EEG activation in neurological studies?

  • Patient Selection: Focus on temporal lobe epilepsy cohorts, as Methixene activates abnormal EEG patterns in this subgroup. Exclude patients with non-epileptic psychiatric disorders to reduce confounding variables .
  • Dose Optimization: Administer intravenous doses incrementally (0.5–2 mg/kg) while monitoring EEG for sharp-wave discharges. Use placebo-controlled, double-blinded protocols to validate specificity .
  • Data Interpretation: Apply Fourier transform analysis to distinguish drug-induced activation from baseline noise. Correlate EEG changes with plasma concentration via pharmacokinetic modeling .

Q. How can researchers investigate Methixene’s anticholinergic mechanism while minimizing off-target effects?

  • Receptor Binding Assays: Use radioligand displacement (e.g., [³H]-QNB) to measure affinity for muscarinic vs. nicotinic receptors. Methixene shows higher selectivity for M1/M3 subtypes.
  • Functional Antagonism: Employ isolated tissue preparations (e.g., guinea pig ileum) to quantify inhibition of acetylcholine-induced contractions. Normalize data to reference anticholinergics like atropine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.